molecular formula C14H11NO4S B8623184 (4-cyano-2-methoxyphenyl) benzenesulfonate

(4-cyano-2-methoxyphenyl) benzenesulfonate

Cat. No.: B8623184
M. Wt: 289.31 g/mol
InChI Key: NVCBLYSEKYSFRI-UHFFFAOYSA-N
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Description

(4-cyano-2-methoxyphenyl) benzenesulfonate is an organic compound that features a cyano group, a methoxy group, and a benzenesulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyano-2-methoxyphenyl) benzenesulfonate typically involves the reaction of 4-cyano-2-methoxybenzenesulfonyl chloride with suitable nucleophiles. One common method involves the use of dimethylformamide (DMF) as a solvent and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is then warmed to around 50°C to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-cyano-2-methoxyphenyl) benzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing cyano group.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

(4-cyano-2-methoxyphenyl) benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-cyano-2-methoxyphenyl) benzenesulfonate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

(4-cyano-2-methoxyphenyl) benzenesulfonate

InChI

InChI=1S/C14H11NO4S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

NVCBLYSEKYSFRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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